3,4-Dimethyl-N-(m-tolyl)aniline
Description
3,4-Dimethyl-N-(m-tolyl)aniline is a substituted aniline derivative featuring a benzene ring with methyl groups at the 3 and 4 positions and an N-bound m-tolyl (3-methylphenyl) substituent. This compound is structurally characterized by its electron-rich aromatic system due to the electron-donating methyl groups, which influence its reactivity and physical properties. It is commonly synthesized via Buchwald-Hartwig amination or Ullmann-type coupling reactions, as evidenced by methodologies involving palladium catalysts and aryl halides . Applications include its use as a ligand in metal complexes (e.g., Schiff base ligands for coordination chemistry) and as a precursor in organic synthesis for pharmaceuticals or materials science .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3,4-dimethyl-N-(3-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11-5-4-6-14(9-11)16-15-8-7-12(2)13(3)10-15/h4-10,16H,1-3H3 |
InChI Key |
GGNARVIMYPAGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
3,4-Dimethyl-N-(3-nitrobenzylidene)aniline
- Structure : Features a nitrobenzylidene group instead of m-tolyl.
- Impact: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity. This compound forms stable metal complexes due to enhanced Lewis acidity at the nitrogen center .
- Synthesis : Prepared via condensation reactions between 3,4-dimethylaniline and nitro-substituted benzaldehydes .
3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline (I)
- Structure : Contains a pyrrole-based Schiff base.
- The heteroatom (N) in pyrrole enhances coordination capacity in metal complexes compared to sulfur-containing analogues .
N-(Phenyl(m-tolyl)methyl)aniline (67n)
- Structure : Bulky bis-aryl substituent on the nitrogen.
- Impact : Increased steric hindrance reduces nucleophilicity but stabilizes intermediates in catalytic reactions. NMR data (δ 7.02–6.49 ppm for aromatic protons) highlight electronic similarities to this compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations:
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